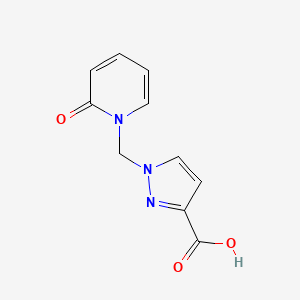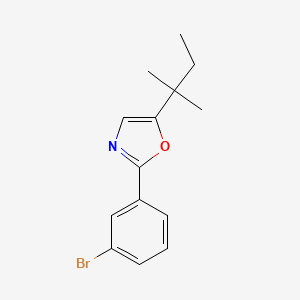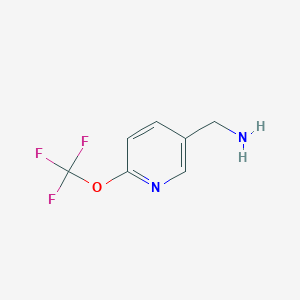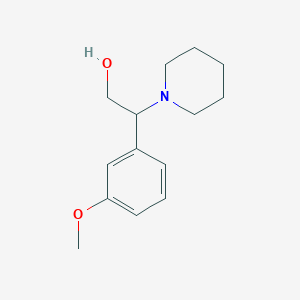
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry, attached to a benzyl group substituted with a dimethylamino group. This structure provides the compound with unique physicochemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl group. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized with the benzyl group containing the dimethylamino substituent.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine scaffold and exhibit similar biological activities.
Benzylamine Derivatives: Compounds with benzylamine structures, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, also show comparable properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical and biological properties.
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3 |
Clé InChI |
IBZNDVIRLXAXIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)





![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)



![(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)


